3-Fluoro-2-methoxybenzophenone
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Overview
Description
3-Fluoro-2-methoxybenzophenone: is an organic compound with the molecular formula C14H11FO2 . It is a derivative of benzophenone, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxybenzophenone typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
3-Fluoro-2-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- 3-Fluoro-2-methylbenzophenone
- 3-Fluoro-4-methoxybenzophenone
- 2-Fluoro-3-methoxybenzophenone
Comparison: 3-Fluoro-2-methoxybenzophenone is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility .
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(3-fluoro-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11FO2/c1-17-14-11(8-5-9-12(14)15)13(16)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
STAJXOGUMWTJGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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